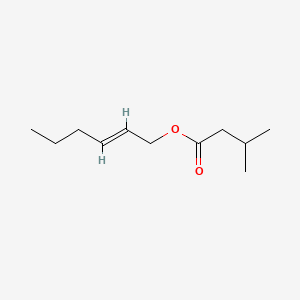

trans-2-Hexenyl isovalerate

Description

Contextualizing trans-2-Hexenyl Isovalerate within Ester Chemistry

This compound, with the chemical formula C11H20O2, is classified as an ester. nist.gov Esters are a class of organic compounds formed from the reaction of an acid and an alcohol. In the case of this compound, it is the ester of trans-2-hexen-1-ol (B124871) and isovaleric acid. nmppdb.com.ng Its chemical structure features a hexenyl group attached to an isovalerate group. ontosight.ai The designation "(2E)" or "trans" in its name specifies the stereochemistry of the double bond within the hexenyl portion of the molecule, indicating that the substituent groups are on opposite sides of the double bond. ontosight.ai

This compound is a member of the fatty acid esters, which are carboxylic ester derivatives of a fatty acid. np-mrd.org It is characterized as a colorless liquid with a fruity, buttery aroma. thegoodscentscompany.comfao.org Due to its pleasant scent, it finds application as a fragrance ingredient. ontosight.ai

Below is a table summarizing some of the key physicochemical properties of this compound:

| Property | Value |

| Molecular Formula | C11H20O2 nist.gov |

| Molecular Weight | 184.28 g/mol alfa-chemistry.com |

| Appearance | Colorless clear liquid (est) thegoodscentscompany.comalfa-chemistry.com |

| Boiling Point | 105 °C at 20 mmHg thegoodscentscompany.com |

| Specific Gravity | 0.875 to 0.885 @ 25 °C thegoodscentscompany.com |

| Refractive Index | 1.425 to 1.435 @ 20 °C thegoodscentscompany.com |

| Solubility in water | 19.61 mg/L @ 25 °C (est) alfa-chemistry.com |

Academic Significance of Volatile Organic Compounds (VOCs) and Esters

Volatile Organic Compounds (VOCs) are organic chemicals that have a high vapor pressure at room temperature, allowing them to easily evaporate into the air. wikipedia.orglongdom.org This class of compounds is vast and includes representatives from various chemical categories such as aldehydes, ketones, alcohols, and esters. mnphy.com VOCs are ubiquitous in the environment and are emitted from both natural and anthropogenic sources. researchgate.net

The academic significance of VOCs, including esters like this compound, is multifaceted:

Chemical Ecology: VOCs play a crucial role in the interactions between organisms. nih.gov Plants, for instance, release VOCs to attract pollinators, defend against herbivores, and communicate with other plants. wikipedia.orgnih.gov

Atmospheric Chemistry: Once released into the atmosphere, VOCs can participate in chemical reactions that impact air quality. researchgate.net They are precursors to the formation of ground-level ozone and secondary organic aerosols, which are components of smog. wikipedia.orglongdom.org

Biomarkers: Researchers are investigating the potential of VOCs as non-invasive biomarkers for detecting and monitoring human diseases. mnphy.comnih.gov The profile of VOCs emitted from the human body can reflect an individual's metabolic state. nih.gov

Food and Fragrance Chemistry: Many esters are known for their characteristic fruity and floral scents. This has led to their extensive study and use in the food and fragrance industries. ontosight.ailongdom.org The odor and flavor profiles of various fruits and flowers are often attributed to a complex mixture of volatile esters and other compounds.

The study of specific esters like this compound contributes to a deeper understanding of the structure-property relationships that govern the volatility and sensory characteristics of these important molecules.

Structure

3D Structure

Properties

IUPAC Name |

[(E)-hex-2-enyl] 3-methylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20O2/c1-4-5-6-7-8-13-11(12)9-10(2)3/h6-7,10H,4-5,8-9H2,1-3H3/b7-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAVRWHQEMHIAEB-VOTSOKGWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC=CCOC(=O)CC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC/C=C/COC(=O)CC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70887486 | |

| Record name | Butanoic acid, 3-methyl-, (2E)-2-hexen-1-yl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70887486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colourless liquid; Fruity-buttery aroma | |

| Record name | trans-2-Hexenyl isovalerate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1376/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

105.00 °C. @ 20.00 mm Hg | |

| Record name | 2-Hexenyl isovalerate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038274 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Soluble in fats; Insoluble in water, Soluble (in ethanol) | |

| Record name | trans-2-Hexenyl isovalerate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1376/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.875-0.885 | |

| Record name | trans-2-Hexenyl isovalerate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1376/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

68698-59-9 | |

| Record name | (E)-Hex-2-enyl 3-methylbutanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68698-59-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Hexenyl isovalerate (2E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068698599 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butanoic acid, 3-methyl-, (2E)-2-hexen-1-yl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Butanoic acid, 3-methyl-, (2E)-2-hexen-1-yl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70887486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (E)-hex-2-enyl isovalerate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.065.515 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-HEXENYL ISOVALERATE (2E)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8J63B79Z9Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-Hexenyl isovalerate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038274 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Natural Occurrence and Distribution of Trans 2 Hexenyl Isovalerate

Presence as a Human Metabolite in Biological Systems

Scientific databases have identified trans-2-Hexenyl isovalerate as a human metabolite. zfin.orgebi.ac.uk It is classified as a mammalian metabolite that is produced during metabolic reactions in humans (Homo sapiens). ebi.ac.uk Further evidence points to its presence in human biofluids, specifically having been detected in urine. hmdb.ca

Identification as a Plant Metabolite and Volatile Oil Component

In the plant kingdom, this compound is categorized as a plant metabolite and a component of volatile oils. zfin.orgebi.ac.uk Volatile oils, also known as essential oils, are complex mixtures of volatile compounds that contribute to the scent and taste of plants. ebi.ac.uk The presence of this ester is part of the chemical basis for the distinct aromas of many fruits and vegetables. thegoodscentscompany.comsigmaaldrich.com Its role as a plant metabolite is further understood in the context of related compounds like (E)-hex-2-enyl acetate (B1210297), which is also a known plant metabolite involved in the characteristic flavors of fruits. chemicalbook.comebi.ac.uk

Detection in Specific Botanical Sources

The distribution of this compound is widespread, with its presence confirmed in a variety of specific plants, including traditional medicinal herbs, different types of tea, and a range of fruits and vegetables.

Sambucus williamsii Hance, a plant used in traditional Chinese medicine and commonly known as Jiegumu, contains this compound as one of its phytochemicals. ebi.ac.uknih.gov This shrub or small tree is widely distributed in northeastern China. nih.govscispace.com Analysis of the essential oils and other chemical constituents of S. williamsii has identified numerous compounds, including lignans, terpenoids, phenolic acids, and a variety of volatile esters. ebi.ac.uknih.govscispace.com In a comprehensive review of the plant's phytochemicals, this compound was explicitly listed as a component, accounting for 2.23% of the measured trace essential oil components. nih.govscispace.com

Table 1: Volatile Compounds Identified in Sambucus williamsii Hance

| Compound | Chemical Formula | Relative Content (%) |

|---|---|---|

| Salicylic acid methyl ester | C8H8O3 | 22.89 |

| cis-3-Hexenyl-3-methylbutanoate | C11H20O2 | 14.03 |

| This compound | C11H20O2 | 2.23 |

| l-Linalool | C10H18O | 2.04 |

| Hexanoic acid hexyl ester | C12H24O2 | 1.96 |

Source: Adapted from Xiao et al. (2016). nih.govscispace.com

Volatile esters are crucial to the aroma profiles of different teas. While the isomer cis-3-hexenyl isovalerate has been identified as a key aroma contributor in various white and green teas, this compound has been specifically detected in black tea. researchgate.netmdpi.comnih.gov

A study on shaken Hunan black tea found that the content of this compound varied with the leaf grade. nih.gov The second-grade tea, described as having a floral, honey, and sweet aroma, contained the highest relative amount of this compound compared to other grades. nih.gov

Table 2: Relative Content of this compound in Shaken Hunan Black Tea by Grade

| Leaf Grade | Second Grade | Third Grade | First Grade | Fourth Grade |

|---|---|---|---|---|

| Relative Content (Area) | 557.97 ± 60.58 | 442.32 ± 54.56 | 278.61 ± 121.03 | 0 ± 0 |

Source: Adapted from a 2023 study on Hunan Black Tea. nih.gov

In other tea studies, the closely related isomer, cis-3-hexenyl isovalerate, was identified as a key compound for the fresh aroma quality of white tea and a significant differentiator in the volatile profiles of green tea cultivars. researchgate.netmdpi.comnih.gov

The compound's characteristic fruity and green aroma profile aligns with its presence in various fruits. thegoodscentscompany.comfragranceu.com

Pepper Fruits (Capsicum sp.) : Research has identified this compound as a characteristic volatile aroma component in pepper fruits. mdpi.com Its accumulation was found to be significant during the green stage of certain pepper varieties, where it contributes a green and fruit-like odor. mdpi.com The composition of volatile compounds, including esters like this compound, is a key factor in the diverse flavor profiles of different pepper cultivars. mdpi.com

Apple (Malus domestica) : The scent of this compound is frequently described as having a distinct apple note. thegoodscentscompany.comsigmaaldrich.comfragranceu.com It is recognized as an apple-tasting compound and is listed as being found in apples. hmdb.canp-mrd.org The broader category of hexenyl esters is well-known to contribute to the aroma of apples. chemicalbook.com

Beyond the specific examples above, this compound and its related hexenyl esters are found in a wide array of fruits and vegetables. Its flavor profile is described with notes of pear, banana, and grape. hmdb.casigmaaldrich.com The precursor compound, trans-2-hexenal (B146799), is ubiquitous in the food supply and has been detected in strawberries, tomatoes, cucumbers, and bell peppers. femaflavor.org The widespread presence of these related compounds underscores the importance of the hexenyl chemical family to the sensory experience of many common fruits and vegetables. chemicalbook.comfemaflavor.org

Formation Pathways in Natural Systems

The synthesis of this compound in nature is primarily attributed to two key processes: the thermal degradation of lipids and, more significantly, specific enzymatic activities within plant metabolic pathways.

Role in Lipid Thermal Breakdown Processes

Volatile compounds, including aldehydes that are precursors to esters like this compound, can be formed through the thermal breakdown of lipids. femaflavor.org Processes such as cooking meat or the processing of tea, which involve heating, can cause the degradation of polyunsaturated fatty acids. femaflavor.orgresearchgate.net This degradation leads to the formation of various aroma compounds. Specifically, the C6 aldehyde, trans-2-hexenal, is known to be produced as a result of lipid thermal breakdown in foods like cooked meats and beverages such as tea and wine. femaflavor.org While this process generates the precursor alcohol (trans-2-hexenol via reduction), the subsequent esterification to this compound is more commonly associated with enzymatic action in fresh plant tissues. However, thermal processes contribute to the pool of precursors available for aroma compound formation. researchgate.net

Enzymatic Derivations in Plant Metabolism

The principal formation route of this compound in plants is the lipoxygenase (LOX) pathway, a critical process for generating a class of compounds known as green leaf volatiles (GLVs). mdpi.comnih.gov This multi-step enzymatic cascade is typically initiated in response to tissue damage, such as during herbivory or harvesting. uky.edu

The pathway begins with the release of polyunsaturated fatty acids, primarily linolenic and linoleic acids, from plant cell membranes. frontiersin.orgpreprints.org The key steps are as follows:

Oxygenation: The enzyme lipoxygenase (LOX) catalyzes the addition of oxygen to these fatty acids, forming hydroperoxides. frontiersin.orgresearchgate.net

Cleavage: Hydroperoxide lyase (HPL) then cleaves these unstable hydroperoxides into smaller C6 aldehydes. uky.edupreprints.org The isomerization of cis-3-hexenal, an initial product, leads to the more stable trans-2-hexenal. uky.edu

Reduction: Alcohol dehydrogenase (ADH) subsequently reduces these aldehydes to their corresponding alcohols. For instance, trans-2-hexenal is reduced to trans-2-hexenol. preprints.orgmdpi.com

Esterification: The final step is the esterification of the alcohol. The enzyme alcohol acyltransferase (AAT) catalyzes the condensation reaction between an alcohol (in this case, trans-2-hexenol) and an acyl-CoA donor (isovaleryl-CoA, derived from the amino acid leucine) to form the final ester, this compound. frontiersin.orgnih.gov

This pathway is highly active in many fruits and vegetables, and the expression of genes encoding for LOX, HPL, ADH, and AAT enzymes has been shown to correlate with the production of aldehydes, alcohols, and esters, including various hexenyl esters, during fruit ripening and processing. mdpi.comfrontiersin.orgmdpi.com

Biosynthetic Pathways and Metabolic Engineering of Trans 2 Hexenyl Isovalerate

Elucidation of Precursor Utilization in Biosynthesis

The formation of trans-2-hexenyl isovalerate is the result of a final condensation reaction between an alcohol and an activated carboxylic acid. The specific identity of these precursors is crucial for the resulting ester's structure and aroma profile.

The direct precursors for the synthesis of this compound are the alcohol, trans-2-hexen-1-ol (B124871), and the acyl moiety derived from isovaleric acid. The formation of the ester bond between these two molecules is the terminal step in the biosynthetic sequence. This reaction is enzymatically catalyzed and brings together products from two distinct metabolic routes: the lipoxygenase pathway, which generates the C6 alcohol, and the branched-chain amino acid pathway, which provides the isovaleryl group. frontiersin.orgfrontiersin.org

The carbon backbone of the alcohol precursor, trans-2-hexen-1-ol, originates from the degradation of C18 polyunsaturated fatty acids (PUFAs). Specifically, linolenic acid (C18:3) and linoleic acid (C18:2) serve as the primary substrates for a cascade of enzymatic reactions that produce a group of compounds known as green leaf volatiles (GLVs), which include C6-aldehydes and C6-alcohols. mdpi.comnih.govmdpi.com This process is typically initiated when plant tissues are damaged, releasing the fatty acids from cell membranes. nih.govresearchgate.net

Enzymatic Mechanisms in Vivo

The conversion of fatty acids and amino acids into the final ester is orchestrated by a series of specific enzymes. Understanding the function of each enzyme is key to comprehending the regulation of this compound production.

The lipoxygenase (LOX) pathway is the central metabolic route for the production of C6 volatiles, also known as green leaf volatiles (GLVs), from polyunsaturated fatty acids. nih.gov The pathway is initiated when lipoxygenase enzymes catalyze the dioxygenation of linoleic or linolenic acid, forming 9- or 13-hydroperoxides of these fatty acids. mdpi.comnih.gov These hydroperoxides are highly unstable and serve as immediate substrates for the next enzyme in the cascade, hydroperoxide lyase. mdpi.comacs.org

Following the initial action of LOX, a sequence of three key enzymes completes the synthesis of the ester:

Hydroperoxide Lyase (HPL): This enzyme cleaves the fatty acid hydroperoxides produced by LOX. sci-hub.seias.ac.in Specifically, the cleavage of 13-hydroperoxides results in the formation of volatile C6-aldehydes, such as (Z)-3-hexenal (from linolenic acid) or hexanal (B45976) (from linoleic acid), and a C12-oxo-acid. mdpi.com The (Z)-3-hexenal can then isomerize, either spontaneously or enzymatically, to the more stable (E)-2-hexenal (trans-2-hexenal). ias.ac.inresearchgate.net

Alcohol Dehydrogenase (ADH): The C6-aldehydes are subsequently reduced to their corresponding C6-alcohols by the action of alcohol dehydrogenase (ADH). frontiersin.orgresearchgate.net For instance, ADH catalyzes the conversion of trans-2-hexenal (B146799) into trans-2-hexen-1-ol, requiring a cofactor like NADH. acs.orguliege.befrontiersin.org

Alcohol Acyltransferase (AAT): This is the terminal enzyme in the pathway, responsible for the final esterification step. frontiersin.orgfrontiersin.org AAT catalyzes the condensation of an alcohol, in this case, trans-2-hexen-1-ol, with an acyl-coenzyme A (acyl-CoA) molecule. biorxiv.orgnih.gov For the synthesis of this compound, the specific acyl-CoA required is isovaleryl-CoA, which is derived from isovaleric acid. mdpi.com

The isovalerate portion of this compound is synthesized via the catabolism of branched-chain amino acids (BCAAs). mdpi.com The primary precursor is the amino acid leucine (B10760876). frontiersin.orgwikipedia.orgnih.gov The catabolic pathway involves the following key steps:

Transamination: Leucine is first converted to its corresponding α-keto acid, α-ketoisocaproate, by the enzyme branched-chain aminotransferase (BCAT). mdpi.commdpi.com

Decarboxylation: The α-keto acid then undergoes oxidative decarboxylation to form isovaleryl-CoA. This activated form is then available for the esterification reaction catalyzed by AAT. frontiersin.org

This integration of the LOX and BCAA pathways highlights the metabolic complexity behind the formation of a single aroma compound.

Data Tables

Table 1: Key Enzymes in the Biosynthesis of this compound

| Enzyme | Abbreviation | Pathway | Function |

| Lipoxygenase | LOX | Lipoxygenase Pathway | Catalyzes the dioxygenation of linolenic and linoleic acids to form hydroperoxides. mdpi.comnih.gov |

| Hydroperoxide Lyase | HPL | Lipoxygenase Pathway | Cleaves fatty acid hydroperoxides to produce C6-aldehydes (e.g., trans-2-hexenal). ias.ac.in |

| Alcohol Dehydrogenase | ADH | Lipoxygenase Pathway | Reduces C6-aldehydes to their corresponding C6-alcohols (e.g., trans-2-hexen-1-ol). frontiersin.orgacs.org |

| Branched-Chain Aminotransferase | BCAT | Branched-Chain Amino Acid Pathway | Transfers the amino group from leucine to form its corresponding α-keto acid. mdpi.commdpi.com |

| Alcohol Acyltransferase | AAT | Ester Synthesis | Catalyzes the final condensation of trans-2-hexen-1-ol and isovaleryl-CoA to form this compound. frontiersin.orgbiorxiv.org |

Genetic Regulation of Biosynthesis

The biosynthesis of volatile esters like this compound is tightly controlled at the genetic level. The expression of specific genes involved in the lipoxygenase (LOX) pathway is fundamental to the production of the necessary precursors.

The primary pathway for the formation of C6 volatile compounds, including the trans-2-hexenol moiety of this compound, is the lipoxygenase (LOX) pathway. This pathway involves a sequence of enzymatic reactions catalyzed by lipoxygenase (LOX), hydroperoxide lyase (HPL), alcohol dehydrogenase (ADH), and alcohol acyltransferase (AAT). frontiersin.orgmdpi.com Transcriptomic studies in various fruits, such as apples and peppers, have elucidated the expression patterns of the genes encoding these enzymes. nih.govmdpi.com

Lipoxygenase (LOX): This is the initial enzyme in the pathway, catalyzing the oxygenation of polyunsaturated fatty acids like linoleic and linolenic acid. mdpi.comnih.gov Transcriptome analyses have identified numerous LOX genes with varying expression patterns during fruit development. nih.govmdpi.com For instance, in apples, some LOX genes show high expression early in development, while others increase as the fruit matures, indicating their diverse roles in producing different aldehydes. nih.gov

Hydroperoxide Lyase (HPL): HPL cleaves the hydroperoxides produced by LOX to form C6 aldehydes, such as hexenal. mdpi.comnih.gov The expression of HPL genes is often correlated with the production of these "green leaf volatiles." nih.gov Studies have shown that silencing the HPL gene can significantly reduce the production of C6 volatiles. mdpi.com

Alcohol Dehydrogenase (ADH): ADH reduces the aldehydes generated by HPL into their corresponding alcohols, such as trans-2-hexenol. nih.govnih.gov In some fruits, the transcript abundance of certain ADH genes decreases during development, which may influence the ratio of aldehydes to alcohols. nih.gov Conversely, high expression of ADH genes is key for the accumulation of certain alcohol volatiles. frontiersin.org

Alcohol Acyltransferase (AAT): This is the final and often rate-limiting enzyme in the synthesis of esters. nih.govnih.gov AAT catalyzes the reaction between an alcohol (like trans-2-hexenol) and an acyl-CoA (like isovaleryl-CoA) to form an ester (in this case, this compound). mdpi.com The expression level of AAT genes is frequently a determining factor in the quantity and type of esters produced, which are major contributors to the characteristic fruity aroma of many species. mdpi.comnih.gov

| Gene | Encoded Enzyme | Function in Pathway | General Expression Findings |

| LOX | Lipoxygenase | Initiates the pathway by oxidizing fatty acids (e.g., linolenic acid) to hydroperoxides. frontiersin.orgnih.gov | Expression levels vary significantly with fruit development stage and cultivar, influencing the pool of aldehyde precursors. nih.govmdpi.com |

| HPL | Hydroperoxide Lyase | Cleaves hydroperoxides to form C6 aldehydes (e.g., (E)-2-hexenal). mdpi.comnih.gov | Higher expression often correlates with higher concentrations of aldehydes and "grassy" aromas. nih.gov |

| ADH | Alcohol Dehydrogenase | Reduces aldehydes to their corresponding alcohols (e.g., trans-2-hexenol). nih.govnih.gov | Differential expression affects the balance of aldehydes and alcohols available for esterification. frontiersin.org |

| AAT | Alcohol Acyltransferase | Catalyzes the final step, combining an alcohol with an acyl-CoA to form an ester. mdpi.comfrontiersin.org | Considered a rate-limiting step; higher transcript abundance generally leads to higher ester production. nih.govnih.gov |

In many plants, a significant portion of aromatic compounds, including alcohols, exist in a non-volatile, bound form as glycosides. tandfonline.comtandfonline.com The release of these volatiles is an enzymatic process catalyzed by glycosidases. Two key enzymes involved are β-glucosidase and β-primeverosidase, encoded by the TBG and TBP genes, respectively. tandfonline.com

Studies in tea (Camellia sinensis) have shown that the expression of TBG and TBP genes can be induced by external stimuli, such as UV-B irradiation. tandfonline.comtandfonline.com Appropriate levels of UV-B exposure were found to enhance the expression of both genes, leading to increased hydrolysis of bound volatile precursors and a subsequent increase in the concentration of free volatiles. tandfonline.com However, excessive irradiation can suppress the expression of these genes. tandfonline.com The expression levels of TBG and TBP can differ between cultivars and change during processing, indicating their important role in modulating the final aroma profile of the product. tandfonline.com

As the final step in ester biosynthesis, the activity of alcohol acyltransferases (AATs) is critical. The transcriptional abundance of AAT genes directly impacts the production of esters like this compound. nih.gov In pepper fruits, transcriptomic analysis identified several differentially expressed AAT genes. frontiersin.org The high expression of specific genes, such as AAT1, AAT2, and AAT3, during early fruit development was correlated with the accumulation of various esters, including the structurally similar trans-2-hexenyl butyrate. frontiersin.org

This demonstrates that the regulation of AAT gene transcription is a key mechanism controlling the synthesis of specific esters at different developmental stages. frontiersin.orgnih.gov In apples, the MdAAT gene exhibited significantly higher expression levels in the 'Jonagold' variety compared to 'Granny Smith', which accounted for its higher ester production. mdpi.com The abundance of AAT transcripts is therefore a crucial factor determining the final ester profile that constitutes the fruit's aroma. nih.gov

Modulation of Biosynthesis through Environmental and Processing Factors

The presence or absence of oxygen can dramatically alter the metabolic pathways involved in volatile compound formation. Anaerobic (low-oxygen) conditions, whether occurring naturally or applied during processing, have a significant impact on the profile of emitted volatiles. nih.govoregonstate.edu

Influence of Withering Methods in Tea Processing

Withering is a critical initial step in tea processing, particularly for black and oolong teas, where fresh leaves undergo controlled moisture loss. mdpi.com This process induces both physical and chemical changes. Physically, the leaves become flaccid, preparing them for rolling. koreascience.kr Chemically, withering initiates the breakdown of complex molecules like proteins, polysaccharides, and lipids, leading to an increase in simpler, often volatile, compounds such as amino acids, simple sugars, and aroma-producing molecules. mdpi.comkoreascience.kr

The formation of this compound, also referred to as (E)-2-hexenyl isovalerate, is directly linked to the degradation of fatty acids during tea manufacturing. nih.gov The specific methods and conditions of withering significantly impact the final concentration of this and other volatile compounds.

Detailed Research Findings:

Effect of Shaking and Leaf Grade: In a study on shaken Hunan black tea, the concentration of this compound was found to vary significantly with the grade of the tea leaves. The highest concentration was observed in the second-grade tea (one bud and two leaves), while it was undetectable in the fourth-grade tea, indicating that leaf maturity and quality are key factors. cabidigitallibrary.orgnih.gov

Table 1: Concentration of this compound in Shaken Hunan Black Tea by Grade

| Leaf Grade | Description | This compound (µg/kg) |

|---|---|---|

| First Grade | One bud and one leaf | 278.61 ± 121.03 |

| Second Grade | One bud and two leaves | 557.97 ± 60.58 |

| Third Grade | One bud and three leaves | 442.32 ± 54.56 |

| Fourth Grade | One bud and four leaves | 0 ± 0 |

Data sourced from a study on shaken Hunan black tea. cabidigitallibrary.orgnih.gov

Effect of Withering Type: Research on "Beauty Tea" processing demonstrated that the method of withering influences the abundance of volatile esters. While the types of volatiles remained similar between indoor natural withering and outdoor sunlight withering, the content of most aroma compounds, including N-butyrate (trans-2-hexenyl) ester, was higher in teas withered under sunlight. tea-science.com The content of this ester was observed to increase throughout the processing stages. tea-science.com

Synergistic Effects: Combining shaking with specific light treatments, such as yellow light, has been shown to promote the formation of floral and fruity aroma compounds. mdpi.com Shaking induces mechanical stress, which can enhance enzymatic activity, while light quality can influence the metabolic pathways responsible for volatile synthesis. mdpi.commdpi.com This suggests that a combination of mechanical and environmental factors during withering can be optimized to enhance the production of specific esters like this compound.

Effect of Developmental Stages on Volatile Accumulation in Fruits

The aroma profile of fruits is highly dynamic and changes significantly during ripening. In many fruits, the early, immature stages are characterized by high concentrations of C6 aldehydes and alcohols, such as hexanal and trans-2-hexenal, which are responsible for "green" and grassy odors. researchgate.netnih.gov These compounds are derived from the lipoxygenase (LOX) pathway, which breaks down fatty acids like linolenic acid. uky.edu As the fruit matures, these aldehydes are often converted into a diverse array of esters, which contribute to the sweet, ripe, and fruity aroma. mdpi.comagriculture.institute

The accumulation of this compound is a key part of this developmental process in several fruits.

Detailed Research Findings:

In Pepper Fruits: A study analyzing volatile compounds in four varieties of pepper at three developmental stages identified this compound as a dominant ester. mdpi.com Its accumulation was found to be stage-dependent; for instance, it accumulated significantly at the green stage in the HDL2 variety and at the breaking (color change) stage in the GJ variety. mdpi.com This highlights that the timing of peak accumulation can vary by cultivar.

In Apple Fruits: Research on 'Fuji' and 'Ruixue' apples showed a clear shift from aldehydes to esters as the fruit developed. mdpi.com In 'Fuji' apples, the relative content of aldehydes like 2-hexenal decreased dramatically from 60 days after full bloom (DAFB) to 210 DAFB, while the content of esters, including hexenyl isovalerate, increased substantially, becoming one of the major volatile compounds in the mature fruit. mdpi.com

Table 2: Relative Content (%) of Key Volatile Compounds in 'Fuji' Apple During Development

| Compound | 60 DAFB | 180 DAFB | 210 DAFB |

|---|---|---|---|

| 2-hexenal | 40.76 | 11.02 | N/A |

| Hexanal | 16.51 | N/A | N/A |

| Hexyl isovalerate | N/A | 15.73 | N/A |

| Hexenyl isovalerate | N/A | N/A | 12.48 |

| α-farnesene | N/A | 11.37 | 9.89 |

DAFB: Days After Full Bloom. N/A indicates the compound was not a major component at that stage. Data adapted from a study on apple fruit development. mdpi.com

Induction of Secondary Metabolite Accumulation by Metal-Organic Frameworks (MOFs)

Metal-Organic Frameworks (MOFs) are porous, crystalline materials composed of metal ions linked by organic ligands. kaust.edu.sa In biotechnology, they are being explored for various applications, including the induction of stress responses in plant cell cultures to stimulate the production of valuable secondary metabolites. kaust.edu.sabiorxiv.org The principle is that MOFs can act as elicitors, mimicking stressors like physical wounding or pathogen attack, which in turn activates defensive metabolic pathways in the plant cells. biorxiv.org

Research has been conducted on using MOFs to elicit secondary metabolite accumulation in callus cultures of Aquilaria crassna (Agarwood). researchgate.netbiorxiv.org In these studies, various MOFs were shown to induce the production of certain compounds with potential fragrance applications. researchgate.netresearchgate.net However, based on the available research, there are no specific findings demonstrating the induction of this compound using MOFs. The compounds successfully elicited in these studies included others, such as palmitic acid. researchgate.netbiorxiv.org

Biological and Ecological Significance of Trans 2 Hexenyl Isovalerate

Role as a Constituent of Biological Systems

The compound is recognized as a natural component within various living organisms, from plants to mammals.

Trans-2-Hexenyl isovalerate, specifically its (2E) isomer, has been identified as a human metabolite. ebi.ac.ukebi.ac.uk This classification indicates that it is a substance produced during metabolic reactions in humans. ebi.ac.uk Its presence is documented in metabolic databases, confirming its role within mammalian biochemistry. ebi.ac.uk The compound is also a known phytochemical, identified as a volatile component in plants such as Sambucus williamsii, which is used in traditional Chinese medicine. ebi.ac.uknih.govscispace.com The ingestion of such plants can be a source of this compound in mammalian systems.

Table 1: Identification of this compound in Biological Systems

| System | Role / Identification | Source |

|---|---|---|

| Human (Homo sapiens) | Metabolite | ebi.ac.ukebi.ac.uk |

| Plant (Sambucus williamsii) | Phytochemical, Volatile Oil Component | ebi.ac.uknih.govscispace.com |

Inter-Organismal Chemical Communication

As a volatile organic compound (VOC), this compound and its isomers are involved in the intricate chemical signaling that occurs between different organisms.

Plants are known to produce and emit a diverse array of VOCs to interact with their environment. nih.govoup.com This phenomenon, often termed plant-plant communication, allows for the transmission of information regarding environmental threats, such as herbivore attacks. nih.gov When damaged, plants release specific VOCs that can act as warning signals to neighboring plants. oup.com While many different VOCs have been identified as cues in these interactions, hexenyl esters, such as (Z)-3-hexenyl isovalerate, have been noted in studies of these phenomena. nih.govoup.com The exposure to these airborne signals can lead to changes in the receiving plant's metabolism and defense posture. nih.gov This communication can be highly specific, with plants sometimes responding more strongly to volatiles from their own population compared to foreign ones. nih.gov

The release of VOCs is a key component of induced plant defenses. oup.comtheses.cz When a plant is attacked by herbivores, it emits a blend of herbivore-induced plant volatiles (HIPVs) that can serve multiple defensive functions. nih.govnih.gov These signals can prime or induce defense responses in undamaged parts of the same plant or in nearby plants, preparing them for potential attack. nih.govoup.com Green leaf volatiles (GLVs), a class of compounds that includes C6-aldehydes, alcohols, and their esters, are major components of these induced emissions. mdpi.com The precursor compound, trans-2-hexenal (B146799), is known to play a vital role in regulating plant resistance to various stresses. chinbullbotany.com The emission of these volatile bouquets is a dynamic response to tissue damage, with the total volatile output increasing significantly after herbivory. nih.gov

In the context of plant-insect interactions, this compound and its isomers function as semiochemicals—chemicals that carry information between individuals. google.com These HIPVs can mediate tritrophic interactions, involving the plant, the herbivore, and the herbivore's natural enemies. theses.cz For instance, a blend of volatiles including (Z)-3-hexenyl isovalerate has been found to be attractive to Trichogramma chilonis, a parasitoid of the destructive diamondback moth. egranth.ac.in In this role, the compound acts as a kairomone, a signal that benefits the receiver (the parasitoid) by revealing the location of its host (the herbivore). egranth.ac.in This indirect defense mechanism allows the plant to "call for help" by attracting predators and parasitoids of the insects feeding on it. nih.gov

The effect of this compound and related compounds on insects is highly species-specific, functioning as either an attractant or a repellent. Research has shown that cis-3-hexenyl isovalerate contributes to the strong directional attraction of the agricultural pest Lygus pratensis. researchgate.net Conversely, related isovalerate esters, such as butyl isovalerate, have demonstrated repellency against the fruit fly Zeugodacus tau. mdpi.com This variability highlights the nuanced role these compounds play in insect behavior, which is dependent on the specific insect species and the ecological context.

Table 2: Semiochemical Activity of Hexenyl Isovalerates and Related Compounds in Insects

| Compound | Insect Species | Observed Effect | Source |

|---|---|---|---|

| cis-3-Hexenyl isovalerate | Lygus pratensis (Leaf Bug) | Attractant | researchgate.net |

| (Z)-3-Hexenyl isovalerate (in blend) | Trichogramma chilonis (Parasitoid Wasp) | Attractant (Kairomone) | egranth.ac.in |

| Butyl isovalerate | Zeugodacus tau (Fruit Fly) | Repellent | mdpi.com |

| trans-2-Hexen-1-ol (B124871) | Plutella xylostella (Diamondback Moth) | Attractant | researchgate.net |

| 2-Hexenal | Orchestes steppensis (Flea-weevil) | Repellent | mdpi.com |

Sensory Science and Flavor Omics Research of Trans 2 Hexenyl Isovalerate

Contribution to Aroma Profiles in Food Systems

Research has identified trans-2-hexenyl isovalerate and its isomers as key volatile organic compounds (VOCs) in a variety of food systems. Its presence is instrumental in defining the characteristic aroma of several types of tea, fruits, and vegetables.

The processing of tea leaves from the Camellia sinensis plant generates a multitude of aromatic compounds that define the final product's flavor. nih.gov Studies on black tea have highlighted the role of various esters in its aroma. In an analysis of shaken Hunan black tea, this compound was identified as a volatile component, with its concentration varying based on the grade of the tea leaves used. nih.gov For instance, its content was measured at 557.97 ± 60.58 µg/kg in tea made from one bud and two leaves, while it was absent in tea made from the first leaf. nih.gov

Another study on the enzymatic processing of Beauty Tea, a type of oolong tea, found that the content of hexyl isovalerate (isomer not specified) was among the compounds that increased during processing, indicating its role as a material basis for the tea's developing aroma quality. tea-science.com The combination of shaking and different withering methods in black tea production has also been shown to influence the presence of related compounds like cis-3-hexenyl isovalerate. mdpi.com Furthermore, the mineral content of water used for infusion can affect the release of aroma compounds; water with higher concentrations of calcium and magnesium ions was found to inhibit the release of cis-3-hexenyl isovalerate from Longjing green tea infusions. tea-science.com

Table 1: Concentration of this compound in Shaken Hunan Black Tea by Leaf Grade

| Leaf Grade | Concentration (µg/kg) |

|---|---|

| One bud and one leaf | 278.61 ± 121.03 |

| One bud and two leaves | 557.97 ± 60.58 |

| One bud and three leaves | 442.32 ± 54.56 |

| First leaf | 0 ± 0 |

Data sourced from a 2023 study on shaken Hunan black tea. nih.gov

Esters are dominant volatile compounds in peppers (Capsicum sp.), contributing significantly to their aroma. mdpi.com Research combining metabolome and transcriptome analysis identified this compound as a primary ester in certain pepper varieties. mdpi.com Described as having a green and fruit-like odor, this compound was found to accumulate significantly during the green and breaking (color change) stages of development in specific cultivars. mdpi.comresearchgate.net

A study on a Capsicum annuum cultivar from Côte d'Ivoire identified hexyl isovalerate as a major volatile compound. ajouronline.comscispace.com The concentration of this ester varied with the ripening stage of the fruit, highlighting its dynamic role in the development of pepper aroma. ajouronline.comscispace.com Similarly, research on Capsicum chinense (Lantern Pepper) varieties has pointed to hexyl isovalerate and related esters like hexyl 2-methylbutyrate (B1264701) and hexyl valerate (B167501) as the principal components that determine the pepper's characteristic aroma. maxapress.com

Table 2: Relative Content of Hexyl Isovalerate in a Capsicum annuum Cultivar

| Ripening Stage | Relative Content (%) |

|---|---|

| Green Fruit | 9.90 |

| Red Fruit | 14.90 |

Data from a 2019 study on a pepper cultivar from Côte d'Ivoire. The specific isomer was not identified. ajouronline.comscispace.com

The aroma of apples (Malus domestica) is a complex blend of over 300 identified volatile compounds, with esters being the most abundant and crucial contributors to the characteristic "apple" scent. nih.gov Research on the developmental stages of 'Ruixue' and 'Fuji' apple cultivars identified hexyl isovalerate as a major volatile compound, particularly as the fruit matures. mdpi.com In 'Fuji' apples, hexyl isovalerate was a predominant compound at 180 days after full bloom (DAFB) and its related ester, hexenyl isovalerate, was a major component at 210 DAFB. mdpi.com This indicates that the biosynthesis of this ester is closely linked to the ripening process.

While many studies on apple volatiles identify a wide range of esters like hexyl acetate (B1210297), butyl acetate, and hexyl 2-methylbutyrate, the specific identification of this compound is less common, though its presence as hexyl isovalerate in prominent cultivars underscores its importance. nih.govmdpi.comresearchgate.net

Table 3: Relative Content of Major Volatile Compounds in 'Fuji' Apple Fruit at Different Developmental Stages

| Days After Full Bloom (DAFB) | Major Compound 1 | Major Compound 2 | Major Compound 3 |

|---|---|---|---|

| 60 | 2-Hexenal (40.76%) | Hexanal (B45976) (16.51%) | 3-Hexenal (13.94%) |

| 180 | Hexyl isovalerate (15.73%) | α-Farnesene (11.37%) | 2-Hexenal (11.02%) |

| 210 | Hexenyl isovalerate (12.48%) | Hexyl hexanoate (B1226103) (12.42%) | α-Farnesene (9.89%) |

Data sourced from a 2021 comparative study on apple cultivars. The specific isomer was not identified. mdpi.com

Table 4: Occurrence of this compound and its Isomers in Various Food Systems

| Food Matrix | Compound Identified | Key Findings | Reference |

|---|---|---|---|

| Black Tea | This compound | Concentration varies with leaf grade. | nih.gov |

| Pepper (Capsicum sp.) | This compound | Accumulates in green and breaking stages; contributes a green, fruity odor. | mdpi.com |

Quantitative Sensory Analysis in Research

To understand the true impact of a volatile compound on flavor, its concentration alone is not sufficient. Quantitative sensory analysis employs methods to correlate chemical data with human perception.

Not all of the hundreds of volatile compounds detected in a food product contribute significantly to its aroma. mdpi.com The Odor Activity Value (OAV) is a critical tool used to determine the importance of a specific aroma compound. mdpi.comcabidigitallibrary.org The OAV is calculated by dividing the concentration of a compound by its odor threshold (OT), which is the lowest concentration at which the human nose can detect it. mdpi.com A compound with an OAV greater than 1 is considered to be an active contributor to the food's aroma profile. researchgate.net

This method allows researchers to filter the extensive data from chemical analysis and pinpoint the key odorants. For example, in studies of 'Gala' apples, OAV analysis revealed that only 9 of the 25 identified volatile compounds had a significant impact on the aroma profile, with esters like hexyl acetate and 2-methylbutyl acetate being crucial. mdpi.com Similarly, OAV has been applied to characterize the key aroma compounds in peaches, plums, peppers, and tea. mdpi.comresearchgate.netresearchgate.netscielo.br In plums, esters such as ethyl 2-methylbutanoate and hexyl acetate were found to have the highest OAVs, confirming their importance to the fruit's aroma. scielo.br

While specific OAV data for this compound is not widely published across all food matrices, the application of this principle to related hexenyl and hexyl esters consistently demonstrates that these types of compounds are often key contributors to the fruity and green notes that define the aromas of many fruits and beverages. mdpi.comscielo.br

Impact of Processing on Flavor Development

The volatile profile of food products is not static; it is profoundly influenced by various processing techniques. For esters like this compound, which contribute desirable green and fruity notes, processing steps can either enhance their formation, leading to a richer aroma, or cause their degradation, resulting in flavor loss. researchgate.netfragranceu.comsigmaaldrich.com Understanding the effects of enzymatic treatments, anaerobic conditions, and irradiation is crucial for controlling the final sensory characteristics of a product.

Changes in Aroma During Enzymatic Processing Stages

Enzymatic reactions are fundamental to the development of characteristic aromas in many processed foods, particularly in tea. During the manufacturing of products like beauty tea and black tea, endogenous enzymes catalyze the transformation of non-volatile precursors into volatile aroma compounds. tea-science.comnih.gov

Research into the enzymatic processing of beauty tea has shown that the content of various esters changes significantly. While direct data on this compound is specific to certain tea types, studies on related compounds like N-butyrate (trans-2-hexenyl) ester show a clear trend of increasing concentration as processing progresses. tea-science.com This suggests that the enzymatic activity during withering and fermentation stages facilitates the esterification process, creating a more complex and potent aroma profile. tea-science.com For instance, in the processing of shaken Hunan black tea, the concentration of this compound was found to vary significantly depending on the maturity of the tea leaves used, with the highest concentration observed in tea made from one bud and two leaves. nih.gov

The mechanism often involves the enzymatic hydrolysis of glycosidically bound aroma precursors, which releases alcohols like (E)-2-hexen-1-ol. femaflavor.org These alcohols can then react with organic acids, such as isovaleric acid, through the action of other enzymes to form the corresponding esters. femaflavor.org Studies using simulated digestive fluids have demonstrated that related unsaturated esters are readily hydrolyzed by enzymes, indicating the significant role enzymes play in both the formation and transformation of these flavor compounds. femaflavor.org

Table 1: Concentration of this compound in Shaken Hunan Black Tea (One Bud and Two Leaves)

| Compound | Leaf Grade | Mean Concentration (µg/kg) ± SD |

|---|---|---|

| This compound | One Bud and Two Leaves | 557.97 ± 60.58 |

Data derived from a study on shaken Hunan black tea processing. nih.gov

Influence of Anaerobic Treatments on Flavor Characteristics

Anaerobic treatment, or processing in the absence of oxygen, is a method used to modify the flavor profile of various products, including tea and bananas. mdpi.comoregonstate.edu These conditions can significantly alter the metabolic pathways of volatile compound formation.

In the production of GABA-enriched white tea, anaerobic treatment is a key step. Research has identified the closely related compound, cis-3-hexenyl isovalerate, as a key contributor to the tea's characteristic fresh aroma. mdpi.comresearchgate.netresearchgate.net Comparative analysis shows that the volatile profiles of anaerobically treated teas are distinct from those processed under normal aerobic conditions. mdpi.com The treatment can enhance the retention of certain fresh and crisp aroma notes by preventing oxidative degradation and promoting specific enzymatic activities that function in low-oxygen environments. mdpi.comresearchgate.net

Conversely, in other products like bananas, anaerobic conditions have been shown to suppress the production of most typical volatile compounds, particularly the esters responsible for the fruity aroma. oregonstate.edu However, the production of certain alcohols and a few specific esters, like hexyl acetate, may persist or even increase. oregonstate.edu This differential impact highlights that the effect of anaerobic treatment on flavor is highly product-specific, influencing the final concentration of compounds like hexenyl isovalerate by either promoting their formation in certain matrices or suppressing the esterification pathways that create them. oregonstate.edu

Table 2: Identification of Hexenyl Isovalerate Isomers in Anaerobically Treated Tea

| Compound | Product | Observation | Aroma Contribution |

|---|---|---|---|

| cis-3-Hexenyl isovalerate | GABA White Tea | Identified as a key volatile compound. | Contributes to the fresh aroma quality. mdpi.comresearchgate.netresearchgate.net |

Data from a comparative analysis of GABA white tea. mdpi.comresearchgate.netresearchgate.net

Effect of UV-B Treatment on Volatile Release

Irradiation, particularly with ultraviolet-B (UV-B) light, is another processing factor that can influence the aroma profile of agricultural products. UV-B treatment can act as an abiotic stressor, triggering defense mechanisms in plant tissues that lead to the synthesis and release of volatile compounds. nih.govtandfonline.com

Studies on tea leaves have demonstrated that UV-B irradiation can significantly alter the abundance and composition of volatiles. tandfonline.com Research on the tea cultivar 'Maoxie' showed that treatment with UV-B for 2 hours led to an increase in the number and concentration of many volatile compounds, including cis-3-hexenyl isovalerate. tandfonline.com This suggests that UV-B exposure can stimulate the release of bound aroma compounds or activate their biosynthesis. However, the effect is dose-dependent; extending the irradiation to 6 hours resulted in a decrease in the total concentration of volatiles, indicating that prolonged exposure may lead to degradation. tandfonline.com

Similar effects have been observed in grapes, where UV-B exposure affects the precursors of aroma compounds, such as amino acids, which in turn influences the formation of esters and other volatiles during fermentation. nih.govresearchgate.net In Sauvignon Blanc wines, for example, UV radiation reduction in the vineyard was found to decrease the concentration of some yeast-derived esters. limestonecoastwine.com.au This body of research indicates that controlled UV-B treatment can be a tool to modulate the release of specific flavor compounds like this compound, potentially enhancing the green and fruity notes in the final product. limestonecoastwine.com.aunih.gov

Table 3: Effect of UV-B Irradiation on cis-3-Hexenyl Isovalerate in Tea Leaves

| Compound | Treatment Duration | Relative Concentration |

|---|---|---|

| cis-3-Hexenyl isovalerate | 0 hours (Control) | Not Detected |

| cis-3-Hexenyl isovalerate | 2 hours UV-B | 0.51a |

| cis-3-Hexenyl isovalerate | 6 hours UV-B | 0.41a |

Relative concentration values with the same letter are not significantly different. Data from a study on tea cultivar 'Maoxie'. tandfonline.com

Advanced Analytical Methodologies in Trans 2 Hexenyl Isovalerate Research

Chromatographic and Spectrometric Techniques

The study of volatile compounds like trans-2-Hexenyl isovalerate relies heavily on a combination of powerful chromatographic and spectrometric methods. These techniques allow for the separation, identification, and quantification of individual components within complex mixtures.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone analytical technique for the profiling of volatile and semi-volatile compounds. In the context of this compound research, GC-MS is instrumental in separating this ester from a complex matrix of other volatile organic compounds (VOCs) and providing a definitive identification based on its mass spectrum.

The process begins with the injection of a sample into the gas chromatograph, where it is vaporized. An inert carrier gas, such as helium, transports the vaporized compounds through a long, thin capillary column. The separation of compounds is based on their differential partitioning between the stationary phase (a coating on the inside of the column) and the mobile phase (the carrier gas). Compounds with higher volatility and lower affinity for the stationary phase travel through the column faster.

Upon exiting the column, the separated compounds enter the mass spectrometer. Here, they are ionized, most commonly by electron impact (EI), which bombards the molecules with high-energy electrons. This process causes the molecules to fragment into characteristic patterns of ions. The mass spectrometer then separates these ions based on their mass-to-charge ratio (m/z) and records their relative abundance. The resulting mass spectrum serves as a "chemical fingerprint" for the compound.

In numerous studies, GC-MS has been successfully employed to identify this compound in various natural products. For instance, it has been identified as a volatile component in different varieties of pepper fruits and in shaken Hunan black tea. mdpi.comcabidigitallibrary.org The identification is typically confirmed by comparing the obtained mass spectrum and retention index with those of an authentic standard or with data from spectral libraries.

Table 1: Selected Research Findings on this compound using GC-MS

| Source Material | Key Finding | Citation |

|---|---|---|

| Pepper Fruits | Identified as a dominant ester among 149 volatile aroma compounds. | mdpi.com |

| Shaken Hunan Black Tea | Detected and quantified, with its concentration varying based on leaf grade. | cabidigitallibrary.org |

| Elderflower | Identified as a major compound in both fresh and dried flowers. | researchgate.net |

Headspace Solid-Phase Microextraction (HS-SPME) for Sample Preparation

Effective sample preparation is crucial for the accurate analysis of volatile compounds. Headspace Solid-Phase Microextraction (HS-SPME) is a widely used, solvent-free sample preparation technique that is particularly well-suited for the extraction of VOCs from solid, liquid, and gaseous samples. mdpi.com

In HS-SPME, a fused silica (B1680970) fiber coated with a stationary phase is exposed to the headspace (the gas phase above the sample) of a sealed vial containing the sample. mdpi.com The volatile and semi-volatile analytes, including this compound, partition from the sample matrix into the headspace and then adsorb onto the fiber coating. After a specific extraction time, the fiber is withdrawn and inserted into the hot injection port of a gas chromatograph, where the analytes are thermally desorbed and transferred to the GC column for analysis.

The choice of fiber coating is critical and depends on the polarity and volatility of the target analytes. For the analysis of a broad range of volatiles, including esters like this compound, a divinylbenzene/carboxen/polydimethylsiloxane (DVB/CAR/PDMS) fiber is often employed due to its ability to adsorb a wide variety of compounds. nih.govresearchgate.net HS-SPME is frequently coupled with GC-MS and has been utilized in the analysis of volatile compounds in tea, pepper, and other medicinal plants where this compound has been identified. cabidigitallibrary.orgresearchgate.netnih.gov

Gas Chromatography-Olfactometry (GC-O) for Odor-Active Compound Identification

While GC-MS can identify and quantify volatile compounds, it does not provide information about their odor. Gas Chromatography-Olfactometry (GC-O) is a specialized technique that addresses this by combining the separation power of gas chromatography with human sensory perception. nih.gov

Although direct GC-O analysis results for this compound are not extensively detailed in the provided search results, the technique is fundamental in flavor and fragrance research to determine the sensory impact of such compounds. Given that this compound is used in flavors and fragrances and possesses organoleptic properties described as apple, banana, grape, green, and waxy, GC-O would be the primary method to confirm its contribution to the aroma profile of a product. sigmaaldrich.com The technique can also be used in a quantitative or semi-quantitative manner through methods like Aroma Extract Dilution Analysis (AEDA) to determine the odor potency of a compound. sci-hub.se

Mass Spectrometry Data Analysis (e.g., EI-B, MassBank)

The data generated by a mass spectrometer is a mass spectrum, which is a plot of ion intensity as a function of the mass-to-charge ratio. For the identification of an unknown compound, its experimental mass spectrum is compared with reference spectra stored in extensive databases.

The MassBank database is a public repository of mass spectra of various chemical compounds. The entry for this compound (accession number MSBNK-Fac_Eng_Univ_Tokyo-JP006525) provides its electron ionization (EI) mass spectrum, which was obtained using a Hitachi M-80B instrument (EI-B). massbank.eu This spectrum shows a characteristic fragmentation pattern that can be used for its identification.

Table 2: Mass Spectral Data for this compound

| m/z | Relative Intensity |

|---|---|

| 85 | 999 |

| 57 | 827 |

| 41 | 526 |

| 55 | 393 |

| 67 | 291 |

| 82 | 201 |

| 83 | 201 |

| 29 | 197 |

| 39 | 190 |

| 27 | 166 |

Data sourced from MassBank, accession: MSBNK-Fac_Eng_Univ_Tokyo-JP006525. massbank.eu

The base peak in the spectrum is at m/z 85, which corresponds to the isovaleric acid acylium ion [C5H9O]+. Other significant fragments can be attributed to the hexenyl portion of the molecule. The molecular ion peak [M]+ is observed at m/z 184. massbank.eu By comparing the fragmentation pattern and retention time of an analyte with this reference data, a confident identification of This compound can be made.

Omics-Based Approaches

"Omics" technologies provide a comprehensive and high-throughput approach to studying the complete set of molecules of a certain type within a biological system. In the context of this compound research, metabolomics plays a key role.

Non-Targeted Metabolome Analysis

Non-targeted metabolome analysis, also known as untargeted metabolomics, aims to capture and analyze as many metabolites as possible in a sample without pre-selecting specific target compounds. This approach is particularly useful for discovering novel compounds or for obtaining a comprehensive overview of the metabolic state of a biological system.

In studies involving the analysis of volatile compounds in plants like pepper, non-targeted metabolomics combined with GC-MS has been employed to identify a wide range of VOCs, including this compound. mdpi.comnih.govfrontiersin.org This methodology involves the comprehensive profiling of all detectable volatile and semi-volatile metabolites. The resulting large datasets are then processed using advanced chemometric and bioinformatic tools to identify statistically significant differences between sample groups and to identify individual compounds of interest.

Advanced Sensory and Bioactivity Assessment Techniques

The electronic nose (e-nose) is an instrument designed to mimic the human olfactory system, providing a rapid and non-destructive method for characterizing complex aroma profiles. scielo.brcabidigitallibrary.orgnih.gov It utilizes an array of chemical sensors that respond to volatile organic compounds (VOCs), generating a unique "fingerprint" or "aroma profile" for a given sample. cabidigitallibrary.orgmdpi.com This technology is particularly useful for assessing the aroma of food products where esters like this compound are key contributors. nih.govuliege.bemdpi.com

Electrophysiological bioassays, particularly electroantennography (EAG), are a cornerstone of research into how insects detect and respond to plant volatiles. researchgate.netnih.gov The EAG technique measures the total electrical output from an insect's antenna in response to an odor stimulus, providing a direct measure of its olfactory sensitivity to specific compounds. nih.govresearchgate.net This method is crucial for identifying which components of a plant's complex volatile blend are biologically active and meaningful to an insect. nih.govresearchgate.net

Studies have used EAG to screen the responses of various insect species to a wide range of plant volatiles, including green leaf volatiles and their esters. For instance, research on the chestnut weevil, Curculio elephas, tested a variety of plant-derived compounds and identified EAG responses to (Ζ)-2-hexenyl isovalerate. mdpi.com In other insects, related compounds such as (E)-2-hexenyl acetate (B1210297) have been shown to elicit strong antennal responses. researchgate.netebi.ac.uk These bioassays are often the first step in identifying kairomones (host-plant attractants) or allomones (repellents) that can be used in pest management strategies. nih.govnih.gov While a positive EAG response indicates that the insect can detect the compound, it does not reveal the subsequent behavioral reaction (attraction or repulsion), which requires further wind tunnel or field-based tests. nih.govnih.gov

Table 2: Examples of Insect EAG Responses to this compound and Related Esters

| Insect Species | Compound Tested | Response Type | Reference |

|---|---|---|---|

| Curculio elephas (Chestnut Weevil) | (Ζ)-2-Hexenyl isovalerate | EAG active | mdpi.com |

| Holotrichia parallela (Dark Black Chafer) | (E)-2-Hexenyl acetate | Enhanced EAG response when mixed with sex pheromone | researchgate.net |

| Lygus hesperus (Western Tarnished Plant Bug) | (E)-2-Hexenyl acetate | Strong EAG response | ebi.ac.uk |

Kinetic and Atmospheric Chemistry Studies

Once emitted into the atmosphere, volatile organic compounds like this compound are subject to chemical degradation. The primary removal pathway for unsaturated esters in the troposphere is oxidation initiated by hydroxyl (OH) radicals during the daytime. nih.gov Understanding the kinetics of this reaction is essential for determining the atmospheric lifetime of the compound and its potential to contribute to the formation of secondary pollutants like ozone and organic aerosols. nih.govrsc.org

The rate coefficients for the gas-phase reactions of unsaturated esters with OH radicals are typically determined using relative rate methods in environmental simulation chambers. nih.govresearchgate.net While direct kinetic data for this compound is scarce in the provided literature, studies on structurally similar compounds provide valuable insights. For example, the rate coefficients for a series of cis-3-hexenyl esters have been measured. nih.govresearchgate.net The reaction proceeds mainly through the addition of the OH radical to the carbon-carbon double bond, which is the most reactive site in the molecule. researchgate.net

The atmospheric lifetime (τ) of a compound with respect to its reaction with OH radicals is inversely proportional to its reaction rate coefficient (k_OH). Based on data for similar unsaturated esters, the lifetime of this compound is expected to be short, on the order of a few hours, indicating rapid degradation in the atmosphere. nih.gov

Table 3: Rate Coefficients for the Reaction of OH Radicals with Structurally Related Unsaturated Esters (at ~298 K)

| Compound | Rate Coefficient (k_OH) (cm³ molecule⁻¹ s⁻¹) | Atmospheric Lifetime (τ) | Reference |

|---|---|---|---|

| cis-3-Hexenyl acetate | (7.84 ± 1.64) × 10⁻¹¹ | ~3.5 hours | nih.gov |

| cis-3-Hexenyl formate (B1220265) | (4.61 ± 0.71) × 10⁻¹¹ | ~6 hours | nih.gov |

| Methyl methacrylate | (4.30 ± 0.98) × 10⁻¹¹ | ~6.4 hours | acs.org |

| Vinyl acetate | (2.48 ± 0.61) × 10⁻¹¹ | ~11 hours | acs.org |

| Allyl trifluoroacetate | (9.27 ± 3.81) × 10⁻¹² | ~30 hours | rsc.org |

Note: Atmospheric lifetimes are estimated based on a typical global average OH radical concentration of 1 x 10⁶ molecules cm⁻³.

Compound Index

Table 4: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| (E)-2-Hexenal |

| (E)-2-Hexen-1-ol |

| (Z)-3-Hexenal |

| (Ζ)-2-Hexenyl isovalerate |

| 1-Hexanol |

| Alcohol |

| Aldehyde |

| Allyl trifluoroacetate |

| cis-3-Hexenyl acetate |

| cis-3-Hexenyl formate |

| cis-3-Hexenyl isovalerate |

| Ester |

| Hexanal (B45976) |

| Hexyl isovalerate |

| Hydroxyl radical |

| Isovaleryl-CoA |

| Linoleic acid |

| Linolenic acid |

| Methyl methacrylate |

| Ozone |

| This compound |

Structure-Activity Relationship (SAR) Approaches in Atmospheric Chemistry

The atmospheric reactivity of this compound is primarily dictated by the presence of a carbon-carbon double bond (C=C) and the ester functional group. rsc.org The C=C bond is the most reactive site for electrophilic attack by major atmospheric oxidants such as the hydroxyl radical (OH), ozone (O3), and the nitrate (B79036) radical (NO3). mdpi.comrsc.org

SAR approaches for unsaturated esters like this compound focus on how changes in the molecular structure affect the electron density of the C=C double bond. Factors influencing this reactivity include:

The nature of the substituent group: The type of ester group (in this case, isovalerate) attached to the hexenyl backbone can influence the reaction rate. Studies on a series of cis-3-hexenyl esters have shown that the reactivity towards ozone increases with the size of the alkyl substituent on the ester group (e.g., formate < acetate < propionate (B1217596) < butyrate). rsc.orgrsc.org This is attributed to the electron-donating effect of the alkyl groups, which increases the electron density at the double bond, making it more susceptible to attack by electrophilic ozone. rsc.org

Position of the double bond: The location of the C=C bond relative to the ester group also plays a critical role. The reactivity of different isomers can vary, and SARs help to quantify these differences. rsc.org

Stereoisomerism: The trans- configuration of the double bond, as in this compound, can also affect the rate of reaction compared to its cis- isomers. rsc.org

Determination of Reaction Rate Coefficients

The determination of reaction rate coefficients is essential for quantifying the atmospheric lifetime of this compound and modeling its contribution to atmospheric processes like the formation of secondary organic aerosols (SOAs). mdpi.comresearchgate.net These coefficients are determined through a combination of laboratory experiments and theoretical calculations.

Experimental Methods: Experimental studies typically use simulation chambers or flow tube reactors under controlled atmospheric conditions (298 K and 760 Torr). rsc.orgrsc.org The decay of the target VOC is monitored over time in the presence of a known concentration of an oxidant (e.g., OH, O3, Cl).

Relative Rate Method: In this common technique, the decay of the target compound is measured relative to a reference compound whose reaction rate coefficient is well-known. The concentrations of both compounds are monitored simultaneously using techniques like Proton-Transfer-Reaction Mass Spectrometry (PTR-MS) or Gas Chromatography-Mass Spectrometry (GC-MS). researchgate.netnih.govmdpi.com PTR-MS is particularly useful as it allows for real-time, high-resolution measurements without extensive sample preparation. researchgate.netfmach.itfrontiersin.org

Absolute Rate Method: This method involves directly measuring the change in the concentration of the target VOC or the oxidant over time in a flow tube reactor without a reference compound. rsc.org

While direct experimental data for this compound is scarce, studies on structurally similar compounds provide valuable insight. For example, the rate constants for the reaction of several cis-3-hexenyl esters with ozone have been measured, showing a clear trend based on the ester substituent. rsc.org

Theoretical Methods: Computational chemistry provides a powerful tool for calculating reaction rate coefficients and elucidating reaction mechanisms.

Density Functional Theory (DFT): DFT is widely used to investigate the atmospheric decomposition mechanisms of compounds like trans-2-hexenal (B146799). researchgate.net This method is employed to calculate the geometries, energies, and vibrational frequencies of reactants, transition states, and products. rsc.org

Transition State Theory (TST): Using the energetic information obtained from DFT calculations, TST can be used to calculate the reaction rate constants. For molecules with multiple conformers, like hexenyl esters, multiconformer TST (MC-TST) is used to obtain a more accurate, weighted average rate constant. rsc.orgacs.org

These theoretical approaches have been successfully applied to calculate the rate constants for the reactions of cis-3-hexenyl esters with O3, yielding results that are in good agreement with experimental values. rsc.org Such studies confirm that the primary reaction pathway is the electrophilic addition of the oxidant to the C=C double bond. rsc.org The atmospheric lifetime (τ) of this compound with respect to a specific oxidant [X] can be estimated using the calculated or experimentally determined rate constant (kX) with the formula: τ = 1 / (kX * [X]).

Table 1: Experimentally Determined Rate Constants for Reactions of Related Unsaturated Esters with Ozone (O3) at 298 K This table presents data for cis-3-hexenyl esters to illustrate the effect of structure on reactivity, as discussed in the SAR section.

| Compound | Rate Constant (k_O3) (cm³ molecule⁻¹ s⁻¹) | Reference |

| cis-3-Hexenyl formate | (4.06 ± 0.66) x 10⁻¹⁷ | rsc.org |

| cis-3-Hexenyl acetate | (5.77 ± 0.70) x 10⁻¹⁷ | rsc.org |

| cis-3-Hexenyl propionate | (7.62 ± 0.88) x 10⁻¹⁷ | rsc.org |

| cis-3-Hexenyl butyrate | (12.34 ± 1.59) x 10⁻¹⁷ | rsc.org |

Synthetic Approaches and Biotechnological Production of Trans 2 Hexenyl Isovalerate

Enzymatic Synthesis and Biocatalysis

Enzymatic synthesis of esters primarily utilizes lipases (triacylglycerol acylhydrolases, E.C. 3.1.1.3). These enzymes are highly efficient in non-aqueous or micro-aqueous environments, where they catalyze the reverse reaction of hydrolysis—namely, esterification and transesterification. researchgate.net